2-Isopropyl-6-methoxy-1H-indole

Serotonin receptor pharmacology 5-HT1A affinity Indole-based CNS ligands

2-Isopropyl-6-methoxy-1H-indole (CAS 1262879-64-0; molecular formula C12H15NO; molecular weight 189.25 g/mol) is a disubstituted indole scaffold bearing an electron-donating methoxy group at the 6-position and a branched isopropyl substituent at the 2-position of the indole ring. As a member of the indole heterocycle class, this compound shares the privileged pharmacophore recognized across drug discovery programs for its capacity to interact with diverse biological targets including serotonin receptors, kinases, and myeloperoxidase.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Cat. No. B8320822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-6-methoxy-1H-indole
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(N1)C=C(C=C2)OC
InChIInChI=1S/C12H15NO/c1-8(2)11-6-9-4-5-10(14-3)7-12(9)13-11/h4-8,13H,1-3H3
InChIKeyIYMYTLRFIVAPLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropyl-6-methoxy-1H-indole: Procurement-Grade Chemical Profile and Comparator Context


2-Isopropyl-6-methoxy-1H-indole (CAS 1262879-64-0; molecular formula C12H15NO; molecular weight 189.25 g/mol) is a disubstituted indole scaffold bearing an electron-donating methoxy group at the 6-position and a branched isopropyl substituent at the 2-position of the indole ring . As a member of the indole heterocycle class, this compound shares the privileged pharmacophore recognized across drug discovery programs for its capacity to interact with diverse biological targets including serotonin receptors, kinases, and myeloperoxidase [1]. Unlike simple mono-substituted indoles such as 6-methoxyindole (CAS 3189-13-7) or 2-isopropyl-1H-indole (CAS 17790-93-1), the dual-substitution pattern of this compound creates a distinct steric and electronic profile that uniquely positions it as a versatile synthetic intermediate for constructing more complex bioactive molecules, including melatonin analogs and N-benzyl-protected derivatives .

Why 2-Isopropyl-6-methoxy-1H-indole Cannot Be Replaced by Generic Indole Analogs in Structure-Activity Applications


Simple generic substitution among indole analogs fails because both the position of the methoxy group and the nature of the 2-alkyl substituent produce non-linear, position-dependent effects on molecular conformation and biological mechanism. Experimental evidence from isomeric methoxyindoles demonstrates that the location of the methoxy group alters the energetic position of excited states by approximately 2500 cm⁻¹ and determines whether only one or both rotameric conformers are populated [1]. Most critically, changing the methoxy from the 5-position to the 6-position on indolyl-pyridinyl-propenones has been shown to switch the mechanism of cell death entirely—from methuosis induction to microtubule disruption—demonstrating that the 6-methoxy positional isomer defines a mechanistically distinct pharmacophore that cannot be replicated by its 5-methoxy counterpart [2]. Furthermore, the branched isopropyl group at the 2-position introduces steric bulk and lipophilicity that differ from the linear ethyl or planar methyl substituents found in close analogs such as 2-methyl-6-methoxyindole or 2-ethyl-6-methoxyindole . These findings collectively establish that the precise 2-isopropyl-6-methoxy substitution pattern produces a unique conformational and biological signature that cannot be achieved by interchanging individual substituent components.

Quantitative Differential Evidence for 2-Isopropyl-6-methoxy-1H-indole Versus Comparator Indole Analogs


6-Methoxy Position Is Essential for Serotonin Receptor 5-HT1A and 5-HT2A Affinity in Indole-Based Ligands

Computational chemistry and receptor binding studies on indole derivatives 2a-e demonstrate that the presence of a methoxyl group at the 6-position of the indole system is necessary for serotoninergic activity, with compounds 2b and 2c showing high affinity for 5-HT1A receptors and compounds 2a and 2e showing high affinity for 5-HT2A receptors [1]. In contrast, 5-methoxyindole derivatives and N1-substituted 6-methoxyindazoles show preferential activity at 5-HT2C and 5-HT4 receptors, confirming that the 6-methoxy substitution imparts a distinct receptor selectivity profile [2]. The 2-isopropyl group in 2-isopropyl-6-methoxy-1H-indole provides additional steric modulation that is absent in the unsubstituted 6-methoxyindole scaffold, potentially enhancing selectivity through conformational restriction of the ligand-receptor binding pose.

Serotonin receptor pharmacology 5-HT1A affinity Indole-based CNS ligands

6-Methoxy Positional Isomer Switches Anticancer Mechanism from Methuosis to Microtubule Disruption

In a systematic study of isomeric methoxy substitutions on indolyl-pyridinyl-propenone anticancer agents, moving the methoxy group from the 5-position to the 6-position on the indole ring produced a complete mechanistic switch: 5-methoxy analogs induced methuosis (a non-apoptotic cell death involving vacuolization), while 6-methoxy analogs caused microtubule disruption leading to mitotic arrest [1]. The 6-methoxy analog was identified as a prototype for a new class of mitotic inhibitors with potential therapeutic utility against drug-resistant glioblastoma [2]. This positional effect is governed by the distinct conformational populations accessible to 6-methoxyindole versus 5-methoxyindole, as confirmed by rotationally resolved electronic Stark spectroscopy showing both syn and anti conformers for 6-methoxyindole but only one conformer for 4- and 5-methoxyindole [3].

Anticancer mechanism Microtubule disruption Methuosis Glioblastoma

2-Isopropyl Substitution on Indole Scaffold Produces Potent SIRT1 Inhibition with Selectivity Over SIRT2

Structure-activity relationship studies on indole-based sirtuin inhibitors identified that the presence of an isopropyl substituent is a key determinant of SIRT1 inhibitory potency and selectivity. Compound 3h, bearing an isopropyl substituent, was the most potent SIRT1 inhibitor in the series, equipotent to the reference inhibitor EX-527 and demonstrating selectivity for SIRT1 over SIRT2 [1]. This finding establishes the 2-isopropyl group as a privileged substituent for achieving SIRT1-selective pharmacology within indole-based inhibitor chemotypes. While exact IC50 values for 2-isopropyl-6-methoxy-1H-indole against SIRT1 have not been reported, the combination of the 2-isopropyl motif (for SIRT1 potency/selectivity) with the 6-methoxy motif (for conformational control and tubulin interaction) presents a dual-pharmacophore opportunity not available in simpler analogs such as 2-methyl-6-methoxyindole or 2-isopropyl-1H-indole lacking the methoxy group .

SIRT1 inhibition Sirtuin selectivity Epigenetic therapeutics Cancer cytotoxicity

Myeloperoxidase (MPO) Chlorinating Activity Inhibition by 6-Methoxyindole Derivatives: Position-Dependent Efficacy

A comprehensive screen of 14 indole derivatives for myeloperoxidase (MPO) chlorinating activity inhibition demonstrated that 6-methoxyindole, 5-methoxyindole, and 5-methoxy-2-methylindole all inhibited MPO at a concentration of 10 µM, with inhibition levels ranging from 23% to 72% across the panel [1]. The most potent inhibitors identified were 3-methylindole (IC50 = 0.10 ± 0.03 µM) and indole-3-acetic acid (IC50 = 5.0 ± 1.0 µM) in dose-response studies using purified MPO [2]. While the inhibition percentage for 6-methoxyindole specifically falls within the 23-72% range, the combination of the 6-methoxy group with a 2-isopropyl substituent in 2-isopropyl-6-methoxy-1H-indole may modulate both the MPO binding affinity and the compound's lipophilicity, potentially altering its distribution and efficacy profile relative to the mono-substituted comparator 6-methoxyindole .

Myeloperoxidase inhibition Anti-inflammatory Hypochlorous acid Chronic inflammation

N-Benzyl Derivatization of 2-Isopropyl-6-methoxy-1H-indole Accessible Via Direct Synthetic Route for Advanced Intermediates

2-Isopropyl-6-methoxy-1H-indole serves as the direct synthetic precursor to 1-benzyl-2-isopropyl-6-methoxy-1H-indole (CAS 946088-95-5), an advanced N-protected intermediate with documented applications in the synthesis of bioactive indole derivatives targeting cancer and inflammatory conditions . The synthetic route involves N-benzylation via treatment with benzyl halide in the presence of a base in anhydrous DMF under argon at 0°C, yielding the protected derivative (Compound 4) used in subsequent functionalization at the C3 position, including formylation to produce 1-benzyl-2-isopropyl-6-methoxy-1H-indole-3-carbaldehyde . This derivatization pathway distinguishes 2-isopropyl-6-methoxy-1H-indole from analogs like 6-methoxy-2-methylindole, where the smaller 2-methyl substituent provides less steric directing influence during electrophilic substitution at C3, potentially resulting in different regioselectivity outcomes .

Synthetic intermediate N-benzyl protection Indole derivatization Medicinal chemistry building block

Recommended Procurement-Driven Application Scenarios for 2-Isopropyl-6-methoxy-1H-indole


Serotonin Receptor (5-HT1A/5-HT2A) Ligand Discovery Programs

Research groups developing selective serotonin receptor modulators for CNS indications should procure 2-isopropyl-6-methoxy-1H-indole as a core scaffold because the 6-methoxy substitution is a demonstrated structural requirement for 5-HT1A and 5-HT2A receptor affinity, as established by structure-activity studies on indole derivatives 2a-e [1]. The 2-isopropyl group adds steric bulk that may confer subtype selectivity advantages over the simpler 6-methoxyindole building block. This compound enables direct SAR exploration of the 2-alkyl substituent space while retaining the essential 6-methoxy pharmacophore.

Mitotic Inhibitor Development for Drug-Resistant Glioblastoma

Based on the finding that 6-methoxy indolyl-pyridinyl-propenones disrupt microtubules and function as prototype mitotic inhibitors distinct from the 5-methoxy methuosis-inducing series [1], 2-isopropyl-6-methoxy-1H-indole is a strategic procurement choice for cancer biology teams targeting drug-resistant glioblastoma. The compound provides the 6-methoxy indole core with an additional 2-isopropyl substituent that can be leveraged to optimize tubulin binding affinity, cellular permeability, and metabolic stability through further synthetic elaboration.

SIRT1-Selective Inhibitor Medicinal Chemistry Campaigns

Given that indole-based SIRT1 inhibitors bearing an isopropyl substituent achieve potency equivalent to the reference inhibitor EX-527 with selectivity over SIRT2 [1], 2-isopropyl-6-methoxy-1H-indole represents a logical starting scaffold for SIRT1 inhibitor optimization. The concurrent presence of the 6-methoxy group introduces a synthetic handle for further diversification and may provide additional binding interactions within the SIRT1 active site that are absent in non-methoxylated 2-isopropylindole analogs.

MPO-Targeted Anti-Inflammatory Agent Synthesis

For research programs targeting myeloperoxidase (MPO)-mediated oxidative tissue damage in chronic inflammatory diseases, 2-isopropyl-6-methoxy-1H-indole provides an enhanced-lipophilicity variant of the validated 6-methoxyindole MPO inhibitor pharmacophore. The 2-isopropyl substituent is expected to improve membrane permeability (estimated cLogP increase of ~0.5-1.0 log units versus 6-methoxyindole), which may translate to improved cellular uptake in neutrophil-targeted anti-inflammatory applications [1]. The compound can serve as a direct building block for synthesizing MPO inhibitor candidates.

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